REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([Cl:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.II.[Cl:14]Cl>[Fe](Cl)(Cl)Cl>[Cl:14][C:3]1[CH:4]=[C:5]([S:8]([Cl:11])(=[O:10])=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1]
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Name
|
|
Quantity
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576 g
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Type
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reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1C)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |